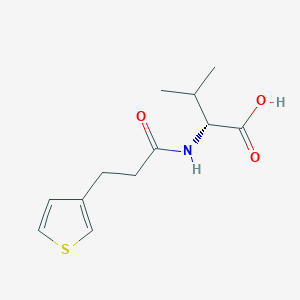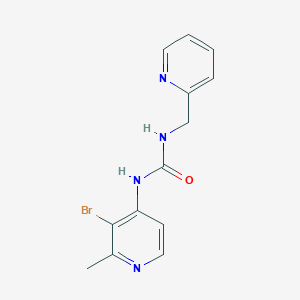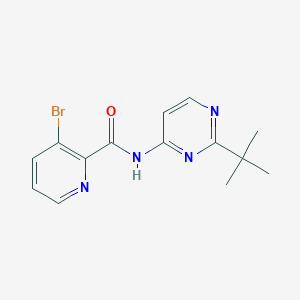![molecular formula C11H9BrN2O2 B6623519 N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in the field of cancer research. The compound has been shown to selectively inhibit the activity of a specific protein, which plays a crucial role in the growth and survival of cancer cells. In
作用機序
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are a key component of chromatin, and regulates the transcription of genes involved in cell growth and survival. N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, leading to the inhibition of gene transcription and ultimately inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been shown to inhibit tumor growth in animal models of cancer. The compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide is its specificity for BRD4. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of BRD4 in cancer biology. However, one limitation of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the cost of the compound may be a limiting factor for some researchers.
将来の方向性
There are several potential future directions for research on N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, the combination of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide with other anti-cancer agents may enhance its therapeutic efficacy. Finally, the use of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide as a tool for studying the role of BRD4 in cancer biology may lead to the identification of new targets for cancer therapy.
Conclusion:
In conclusion, N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide (N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide) is a small molecule inhibitor with promising applications in cancer research. The compound has been shown to selectively inhibit the activity of BRD4, leading to cell cycle arrest and apoptosis in cancer cells. While there are limitations to the use of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide in lab experiments, its specificity and potency make it a valuable tool for studying the role of BRD4 in cancer biology. Future research on N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide may lead to the development of new cancer therapies and a better understanding of the molecular mechanisms involved in cancer growth and survival.
合成法
The synthesis of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide involves the reaction of 5-bromofuran-2-carbaldehyde with 3-aminopyridine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学的研究の応用
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in cancer research. The compound has been shown to selectively inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression in cancer cells. Inhibition of BRD4 activity has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.
特性
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-4-3-9(16-10)7-14-11(15)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQLDXHXWKGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide](/img/structure/B6623445.png)
![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)
![4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B6623456.png)
![(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid](/img/structure/B6623463.png)
![4-[[[[1-(dimethylamino)cyclobutyl]methyl-methylcarbamoyl]amino]methyl]-N-methylbenzamide](/img/structure/B6623467.png)

![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)
![N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623499.png)



![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
